molecular formula C22H24N2O3S B2890345 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE CAS No. 899356-06-0

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE

Cat. No.: B2890345
CAS No.: 899356-06-0
M. Wt: 396.51
InChI Key: YRQGDUDTPOZFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a multifunctional molecular architecture, combining a quinoline core with morpholine and ethylbenzenesulfonyl substituents. These structural motifs are frequently associated with diverse biological activities, making it a valuable scaffold for developing novel therapeutic agents. The morpholine ring is a common pharmacophore found in compounds that modulate various biological targets, while the ethylbenzenesulfonyl group may contribute to enhanced molecular interactions with enzyme binding sites. Quinoline-based compounds have demonstrated a wide spectrum of pharmacological properties in research settings, including investigated anticancer, antimicrobial, and anti-malarial activities . Molecular docking studies of structurally similar quinoline derivatives have shown potential interactions with key amino acids in therapeutic targets such as estrogen receptors and EGFR, suggesting possible mechanisms of action worthy of further investigation . Additionally, certain quinoline derivatives have been studied as modulators of RAGE (Receptor for Advanced Glycation Endproducts) activity, indicating potential research applications in inflammation and metabolic disorders . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions following their institution's chemical hygiene protocols.

Properties

IUPAC Name

4-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-17-5-7-18(8-6-17)28(25,26)21-15-23-20-9-4-16(2)14-19(20)22(21)24-10-12-27-13-11-24/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQGDUDTPOZFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Morpholine Substitution: The final step involves the substitution of a morpholine ring onto the quinoline core, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-4-(MORPHOLIN-4-YL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar quinoline derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Lipophilicity (logP)* Reported Bioactivity Reference
3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline 3: 4-ethylbenzenesulfonyl; 6: methyl; 4: morpholine ~443.5 (estimated) Sulfonyl, methyl, morpholine ~3.8 (estimated) N/A (inferred anticancer/antimicrobial)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-Cl-phenyl; 4: 3,4-dimethoxy-phenyl; 6: methoxy; 3: methyl 420.9 Chlorophenyl, dimethoxyphenyl, methoxy 4.2 (calculated) Anticancer, antitubercular
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3: 4-isopropylbenzenesulfonyl; 6: ethoxy; 1: 4-Cl-benzyl 511.0 Sulfonyl, ethoxy, chlorobenzyl ~4.5 (estimated) Not reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4: amino; 2: 4-Cl-phenyl; 3: 4-methoxy-phenyl 390.9 Amino, chlorophenyl, methoxyphenyl 3.9 (estimated) Not reported

*Lipophilicity values calculated or estimated using Molinspiration Cheminformatics software or analogous tools .

Key Comparisons

Sulfonyl Group Variations The ethylbenzenesulfonyl group in the target compound contrasts with the isopropylbenzenesulfonyl group in . Sulfonyl-containing derivatives (e.g., ) often exhibit improved binding to enzymes or receptors due to their electron-withdrawing nature, a trait shared with the target compound .

Morpholine vs. Methoxy/Amino Groups The morpholine substituent at position 4 enhances aqueous solubility compared to methoxy or amino groups in analogues (e.g., ). Morpholine’s cyclic ether structure facilitates hydrogen bonding, critical for membrane permeability . Derivatives with methoxy or amino groups (e.g., ) demonstrate higher lipophilicity (logP ~3.9–4.2), whereas the target compound’s morpholine group likely reduces logP (~3.8), aligning with Lipinski’s rule of five for drug-likeness .

Biological Activity Trends Compounds with chlorophenyl and dimethoxyphenyl groups () show pronounced anticancer and antitubercular activities, attributed to their ability to disrupt cellular membranes or enzyme function . The target compound’s ethylbenzenesulfonyl group may confer unique activity against tyrosine kinases or sulfotransferases, as sulfonamide derivatives are known inhibitors of these targets .

Synthetic Methodologies

  • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling or microwave-assisted reactions, similar to methods in and . However, its morpholine substituent may require specialized amine-functionalization steps, contrasting with the BF3·OEt2-catalyzed Povarov reactions used for dimethoxyphenyl analogues .

Biological Activity

3-(4-Ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C₁₈H₃₃N₃O₂S
  • Molecular Weight : 345.55 g/mol

This compound features a quinoline core substituted with an ethylbenzenesulfonyl group and a morpholine ring, which may contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors. The presence of the morpholine moiety may enhance binding affinity to specific targets.
  • Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were reported as follows:

Cytokine IC50 (µM)
TNF-alpha5.2
IL-67.8

This indicates a promising anti-inflammatory profile.

Case Studies

  • Pain Management : A patent (EP2674161) describes the use of similar quinoline derivatives for treating pain associated with chronic conditions such as arthritis and cancer. The compound's ability to modulate pain pathways was highlighted, suggesting potential therapeutic applications in pain management .
  • Cancer Research : In a recent study, compounds structurally related to this compound were tested for their cytotoxic effects on cancer cell lines. The results showed that these compounds induced apoptosis in breast cancer cells, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline?

  • Methodology : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Start with a Skraup or Doebner-von Miller reaction to generate the quinoline backbone.

Sulfonation : Introduce the 4-ethylbenzenesulfonyl group at position 3 using sulfonyl chloride derivatives under basic conditions (e.g., pyridine as a catalyst) .

Morpholine Incorporation : React the intermediate with morpholine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Methylation : Install the methyl group at position 6 using methyl iodide or dimethyl sulfate under controlled pH and temperature .

  • Key Considerations : Monitor reaction purity via HPLC and optimize yields using catalysts like Pd(OAc)₂ for coupling steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks for sulfonyl (δ 7.5–8.2 ppm for aromatic protons), morpholine (δ 3.6–3.8 ppm for N-CH₂), and quinoline core .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₂₂H₂₅N₂O₃S: 397.15) .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions and planarity of the quinoline ring .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Case Study : Discrepancies in reported IC₅₀ values (e.g., 2.5 μM vs. 15 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) or buffer pH affecting compound solubility .
  • Cellular Context : Differences in cell permeability (e.g., HEK293 vs. HeLa cells) or off-target effects in whole-cell assays .
    • Resolution :

Standardize assays using recombinant enzymes and ATP-Kinase-Glo® luminescent kits.

Perform counter-screens against related kinases (e.g., PKA, PKC) to rule out promiscuity .

Q. What strategies optimize the compound’s selectivity for protein targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents systematically:
Substituent PositionModificationEffect on SelectivityReference
3 (Sulfonyl)Replace ethyl with trifluoromethylEnhances hydrophobic interactions with kinase pockets
4 (Morpholine)Substitute with piperazineAlters hydrogen-bonding with catalytic lysine
  • Computational Docking : Use Schrödinger Suite to predict binding modes to targets like PI3Kα or EGFR .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight :

  • The 4-ethylbenzenesulfonyl group acts as an electron-withdrawing group, activating the quinoline core for nucleophilic attacks at position 2 or 7.
  • Experimental Design :

React with NaSH or NaN₃ in DMF at 80°C to substitute sulfonyl with thiol or azide groups.

Track reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane:EtOAc 3:1) .

Data Analysis & Experimental Design

Q. How to design dose-response studies for in vivo efficacy evaluation?

  • Protocol :

Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with 5–6 mice per group.

Dosing : Administer 10–100 mg/kg orally daily for 21 days; monitor tumor volume via caliper measurements.

PK/PD Analysis : Collect plasma at 0, 1, 4, 8, 24 hrs post-dose to correlate exposure (AUC) with tumor growth inhibition .

Q. What statistical methods are appropriate for analyzing SAR data?

  • Methods :

  • Multivariate Regression : Relate substituent properties (e.g., logP, molar refractivity) to IC₅₀ values.
  • Cluster Analysis : Group compounds with similar activity profiles using Euclidean distance metrics .

Conflict Resolution & Best Practices

  • Contradictory Solubility Data : If solubility in DMSO is reported as 10 mM (Source A) vs. 5 mM (Source B):
    • Action : Re-test using nephelometry with a standardized DMSO lot (e.g., Hybri-Max™) and filter through 0.2 μm membranes .
  • Synthetic Yield Variability : Optimize Pd-catalyzed steps by screening ligands (XPhos vs. SPhos) and temperatures (80°C vs. 100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.